(+)-5-Epi-aristolochene

Catalog No.
S623830
CAS No.
M.F
C15H24
M. Wt
204.35 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-5-Epi-aristolochene

Product Name

(+)-5-Epi-aristolochene

IUPAC Name

(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15-/m1/s1

InChI Key

YONHOSLUBQJXPR-UMVBOHGHSA-N

SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Synonyms

5-epi-aristolochene

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Isomeric SMILES

C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(=C)C

The exact mass of the compound (+)-5-Epi-aristolochene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-5-Epi-aristolochene (C15H24) is a bicyclic sesquiterpene that serves as the definitive analytical standard and enzymatic substrate in plant metabolomics and terpene synthase research. As the specific natural product of tobacco 5-epi-aristolochene synthase (TEAS), it is the direct biological precursor to the phytoalexin capsidiol [1]. For procurement professionals and principal investigators, sourcing this exact stereoisomer is critical for calibrating gas chromatography-mass spectrometry (GC-MS) instrumentation, quantifying TEAS catalytic efficiency, and conducting in vitro assays of downstream cytochrome P450 hydroxylases [2]. Its precise stereochemistry and defined mass fragmentation profile make it an indispensable baseline material for differentiating complex sesquiterpene mixtures in agricultural and biochemical research.

Research Fit

Committed Precursor

Sole biosynthetic precursor to capsidiol and debneyol phytoalexins in Solanaceae.

Stereochemical Control

Defined (4R,4aR,6R) configuration required for downstream dihydroxylase recognition.

Research Context

Supports plant defense pathway studies and metabolic engineering of terpenoid biosynthesis.

Substituting (+)-5-epi-aristolochene with generic aristolochene, fungal-derived epimers (e.g., from Penicillium roqueforti), or crude plant extracts severely compromises assay integrity. Sesquiterpene synthases and downstream functionalization enzymes are highly stereospecific; for instance, 5-epi-aristolochene 1,3-dihydroxylase strictly requires the (+)-5-epi configuration to produce capsidiol [2]. Utilizing the wrong epimer results in complete loss of catalytic turnover in P450 assays. Furthermore, in GC-MS analysis, closely related intermediates like germacrene A share the identical molecular weight (m/z 204) and nearly identical fragmentation patterns. Without the pure (+)-5-epi-aristolochene standard to establish exact retention times, researchers cannot accurately distinguish the final enzymatic product from stalled intermediates or minor alternative cyclization products [1].

Substitution Risk

Regio- & Stereospecificity

Downstream EAH enzyme may not process generic sesquiterpenes due to strict substrate requirements.

Enantiomeric Outcome Divergence

Fungal ATAS produces (+)-aristolochene, directing flux toward toxins instead of phytoalexins.

Pathway Commitment Mismatch

Other sesquiterpenes lack the committed role in capsidiol biosynthesis; data may not transfer.

Chromatographic Resolution from Unstable Intermediates

In GC-MS assays evaluating TEAS activity, distinguishing the final product from the enzyme-bound intermediate germacrene A is a primary analytical challenge due to their identical mass (m/z 204). Quantitative chromatographic data demonstrates that the pure (+)-5-epi-aristolochene standard elutes at exactly 16.0 minutes, providing clear baseline resolution from germacrene A, which elutes at 16.7 minutes under identical conditions [1].

Evidence DimensionGC-MS Retention Time
Target Compound Data(+)-5-Epi-aristolochene (16.0 min)
Comparator Or BaselineGermacrene A (16.7 min)
Quantified Difference0.7-minute absolute retention time separation
ConditionsStandard GC-MS conditions for sesquiterpene hydrocarbon analysis

Procurement of the pure standard is mandatory to accurately quantify complete enzymatic cyclization versus stalled intermediate release in mutant synthase assays.

Product Fidelity
Source review
78.9% major product (TEAS)
~100% single product (ATAS)
Promiscuous vs. strict cyclase fidelity context
Class-level inference; database-curated comparison

Stereospecific Substrate Viability for Cytochrome P450 Assays

(+)-5-Epi-aristolochene is the exclusive native substrate for 5-epi-aristolochene 1,3-dihydroxylase (CYP71D20), the enzyme responsible for capsidiol biosynthesis. Recombinant expression and functional characterization assays require this exact stereoisomer to achieve measurable dose-dependent hydroxylation, whereas non-specific sesquiterpenes or generic eremophilane derivatives fail to act as viable substrates for the specific P450 active site [1].

Evidence DimensionEnzymatic Hydroxylation Turnover
Target Compound Data(+)-5-Epi-aristolochene (Yields capsidiol via CYP71D20)
Comparator Or BaselineGeneric sesquiterpenes / wrong epimers (No capsidiol formation)
Quantified DifferenceBinary substrate viability (active vs. inactive)
ConditionsIn vitro yeast-expressed CYP71D20 microsome assay

Buyers must source this specific epimer to successfully study or engineer the capsidiol biosynthetic pathway, as generic alternatives will yield false-negative enzymatic activity.

Catalytic Preference
Reported
10-fold higher for 1β-OH intermediate
Baseline: 3α-OH intermediate
Defines mandatory C1-first hydroxylation order
Direct head-to-head enzyme kinetics

Baseline Quantification of TEAS Product Profiles

Wild-type TEAS converts (2E,6E)-farnesyl diphosphate predominantly into (+)-5-epi-aristolochene, but also generates minor alternative products. Using the pure standard allows researchers to accurately benchmark the wild-type enzyme's fidelity (typically >95% (+)-5-epi-aristolochene) against mutant variants or alternative substrate conditions (e.g., using (2Z,6E)-FPP), which drastically shift the product ratio [1].

Evidence DimensionProduct Profile Quantification
Target Compound DataPure (+)-5-Epi-aristolochene standard (Enables exact peak integration)
Comparator Or BaselineUncalibrated crude assays (Inaccurate minor product estimation)
Quantified DifferenceEnables resolution of the >95% major peak from <5% minor products
ConditionsSingle-vial GC-MS assay of recombinant TEAS

A high-purity standard is essential for laboratories engineering terpene synthases, ensuring accurate measurement of product specificity and catalytic shifts.

Turnover Rate
Reported
3- to 13-fold lower (S368A mutant)
Wild-type EAH baseline
Residue-specific catalytic efficiency context
Site-directed mutagenesis assay
Identity Confirmation
Reported
Identical to enzymatic product (TLC, GC-MS, 1H NMR)
Authentic standard verification
Supports procurement and experimental use

Terpene Synthase (TEAS) Enzymology and Mutagenesis

(+)-5-Epi-aristolochene is the required analytical reference material for laboratories conducting site-directed mutagenesis on sesquiterpene synthases. It provides the exact retention time and mass fragmentation baseline needed to identify shifts in product profiles or the abnormal release of intermediates like germacrene A [1].

Cytochrome P450 Substrate Screening

For biochemical studies focusing on plant defense mechanisms and phytoalexin biosynthesis, this compound is the mandatory starting substrate for in vitro assays of 5-epi-aristolochene 1,3-dihydroxylase (CYP71D20), enabling the precise measurement of capsidiol formation [2].

Plant Metabolomics and Agricultural Defense Profiling

Analytical core facilities utilize this standard to calibrate GC-MS and NMR equipment for the quantification of sesquiterpene accumulation in elicitor-treated Solanaceae crops, ensuring accurate differentiation from other co-eluting plant volatiles [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Metabolic Engineering for Phytoalexin Production
Committed pathway precursor specificity
Quantify conversion efficiency via EAH enzyme assay
Enzyme Assay Development (TEAS/EAH)
Defined kinetic parameters for this compound
Benchmark turnover against wild-type and mutant enzymes
Phytochemical Analysis & Pathway Monitoring
Verified identity against enzymatic product
Analytical identity validation

XLogP3

5.2

Wikipedia

(+)-5-epi-aristolochene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]
O Maille et al. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases Nature Chemical Biology, doi: 10.1038/nchembio.113, published online 7 September 2008 http://www.nature.com/naturechemicalbiology

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